molecular formula C10H20N2O2 B065484 Tert-butyl methyl(pyrrolidin-3-yl)carbamate CAS No. 172478-00-1

Tert-butyl methyl(pyrrolidin-3-yl)carbamate

Cat. No.: B065484
CAS No.: 172478-00-1
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral, Boc-protected pyrrolidine derivative that serves as a critical synthetic intermediate and building block in pharmaceutical research and organic synthesis. Its structure features a sterically protected carbamate group and a secondary amine, making it a versatile precursor for the development of novel bioactive molecules. This compound is of significant research value as a key chiral subunit in medicinal chemistry. Scientific literature demonstrates the application of its enantiopure analogs in the synthesis of advanced drug candidates. Notably, the (R)-enantiomer of this scaffold has been used in the development of novel N-1 biphenyl fluoroquinolones that act as catalytic inhibitors of human topoisomerase I (hTopoI), presenting a promising new class of anti-cancer agents . Furthermore, structurally related pyrrolidine compounds are extensively investigated in multifunctional pharmacology, such as in the design of potent ligands targeting serotonin and dopamine receptors for potential treatment of neurological disorders . The scaffold is also featured in the synthesis of Polycyclic TLR7/8 antagonists for immune disorder therapeutics . Stored in a cool, dry place, this reagent is an essential tool for chemists engaged in constructing complex molecules for hit-to-lead optimization and probing new mechanisms of action.

Properties

IUPAC Name

tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375750
Record name tert-Butyl methyl(pyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172478-00-1
Record name tert-Butyl methyl(pyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-tert-Butoxycarbonyl-N-methylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The alkylation of pyrrolidine derivatives represents the most direct route to this compound. This method involves the reaction of a pyrrolidine precursor with methylating agents, followed by carbamate protection. For example, methyl iodide or dimethyl sulfate serves as the methyl donor, while tert-butyl carbamate is introduced via Boc (tert-butoxycarbonyl) protection strategies.

In a representative procedure, methyl tert-butyl pyrrolidin-3-ylcarbamate reacts with methyl iodide in acetonitrile under basic conditions (DIEA, 1.2 equiv) at room temperature. The reaction typically completes within 2–3 hours, yielding the N-methylated product after column chromatography purification. This method benefits from high atom economy and compatibility with sensitive functional groups.

Carbamate Protection Strategies

Carbamate protection is essential for preventing undesired side reactions during subsequent synthetic steps. The Boc group, introduced via di-tert-butyl dicarbonate (Boc anhydride), is the most widely used protecting group due to its stability under basic and nucleophilic conditions. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the Boc anhydride, facilitated by a mild base such as sodium bicarbonate or DMAP (4-dimethylaminopyridine).

Detailed Preparation Methods

Method 1: Alkylation with Methyl Halides

Reagents :

  • Pyrrolidin-3-amine (1.0 equiv)

  • Methyl iodide (1.1 equiv)

  • DIEA (1.5 equiv)

  • Acetonitrile (solvent)

Procedure :

  • Dissolve pyrrolidin-3-amine (10 mmol) in acetonitrile (20 mL).

  • Add DIEA (15 mmol) and methyl iodide (11 mmol) sequentially.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate under reduced pressure and purify via column chromatography (CH₂Cl₂/MeOH, 30:1).

Yield : 75–85%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where DIEA deprotonates the pyrrolidine nitrogen, enhancing its nucleophilicity. Methyl iodide then undergoes nucleophilic substitution, forming the N-methylpyrrolidine intermediate.

Method 2: Reductive Amination

Reagents :

  • Pyrrolidin-3-one (1.0 equiv)

  • Methylamine hydrochloride (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Boc anhydride (1.1 equiv)

Procedure :

  • Suspend pyrrolidin-3-one (10 mmol) and methylamine hydrochloride (12 mmol) in THF (30 mL).

  • Add NaBH(OAc)₃ (15 mmol) and stir at 0°C for 1 hour.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.

  • Protect the amine with Boc anhydride (11 mmol) in CH₂Cl₂.

Yield : 70–78%

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance alkylation rates by stabilizing transition states, while bases such as DIEA minimize side reactions like over-alkylation.

Table 1: Solvent Effects on Alkylation Yield

SolventBaseYield (%)
AcetonitrileDIEA85
DMFK₂CO₃62
THFEt₃N68

Data adapted from.

Temperature and Time Considerations

Elevated temperatures (40–50°C) reduce reaction times but risk decomposition. Room-temperature conditions (25°C) balance efficiency and product stability, achieving >80% yield within 2 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) :

  • δ 3.42–3.38 (m, 1H, pyrrolidine CH)

  • δ 3.21 (s, 3H, N-CH₃)

  • δ 1.44 (s, 9H, Boc tert-butyl)

¹³C-NMR :

  • δ 155.8 (C=O)

  • δ 79.5 (Boc quaternary C)

  • δ 46.2 (N-CH₃)

Data corroborated by.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Alkylation8598High
Reductive Amination7895Moderate

Alkylation outperforms reductive amination in yield and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow systems to maintain temperature control and minimize exothermic risks. Solvent recovery protocols (e.g., acetonitrile distillation) reduce costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis

  • Under acidic or basic conditions, the carbamate moiety can undergo hydrolysis to yield an amine and a carboxylic acid.
  • Hydrolysis of the carbamate can release the active amine, which may modulate enzyme activity or receptor binding.

Oxidation

  • This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Nucleophilic Substitution

  • It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reaction

  • Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides with Cs2CO3Cs_2CO_3 as base in 1,4-dioxane (solvent) has been investigated .

Reactions with Biological Targets

  • The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.

Interaction with Enzymes and Receptors

  • The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Reactivity

Scientific Research Applications

Therapeutic Agents

Tert-butyl methyl(pyrrolidin-3-yl)carbamate has been explored as a potential therapeutic agent for various conditions, particularly in the realm of neurological disorders. Its structural similarity to other pyrrolidine derivatives suggests it may interact with neurotransmitter systems.

  • Inflammatory Bowel Disease : A derivative of this compound has shown promise in treating inflammatory bowel disease by modulating immune responses through chemokine pathways .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. In vitro studies have demonstrated its ability to inhibit amyloid aggregation and protect neuronal cells from oxidative stress .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, specifically targeting acetylcholinesterase and β-secretase activities. These properties are critical for developing treatments for cognitive decline associated with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives under controlled conditions to ensure high yields and purity. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized compound.
  • Mass Spectrometry (MS) : Employed to determine molecular weight and verify the identity of the compound.

Case Study 1: Neuroprotective Activity

A study published in Molecules focused on a related compound that demonstrated moderate protective effects against amyloid beta-induced cytotoxicity in astrocytes. The study found that treatment with the compound reduced inflammatory markers and oxidative stress indicators, suggesting a mechanism for neuroprotection .

Case Study 2: Inflammatory Response Modulation

Another investigation highlighted the role of pyrrolidine derivatives in modulating immune responses in inflammatory bowel disease models. The study showed that these compounds could significantly reduce inflammation markers, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-butyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural variations and properties of tert-butyl methyl(pyrrolidin-3-yl)carbamate and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound C₁₁H₂₂N₂O₂ Methyl, Boc on pyrrolidine N 214.31 g/mol Chiral intermediate; Boc protection
Tert-butyl (pyrrolidin-3-ylmethyl)carbamate C₁₁H₂₂N₂O₂ Boc on pyrrolidine N; methylene linker 214.31 g/mol Increased flexibility; intermediate
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate C₁₆H₂₃ClN₂O₂ 4-Chlorobenzyl, Boc on pyrrolidine N 310.82 g/mol Enhanced lipophilicity; antimicrobial
Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate C₂₁H₂₉N₅O₃ Quinoxaline ring; ethoxy group 423.50 g/mol Anticancer potential; kinase inhibition
(3S,5R)-tert-Butyl 5-(hydroxymethyl)pyrrolidin-3-ylcarbamate C₁₀H₂₀N₂O₃ Hydroxymethyl group 216.28 g/mol Improved hydrophilicity; drug delivery

Stereochemical Considerations

Enantiomers of this compound exhibit distinct pharmacological profiles. For instance, the (S)-enantiomer (CAS: 169750-01-0) is often prioritized in asymmetric syntheses due to its compatibility with target receptor conformations, as seen in anticoagulant intermediates like rivaroxaban . In contrast, the (R)-enantiomer (CAS: 392338-15-7) may display altered binding affinities in chiral environments .

Research Findings and Trends

  • Solubility Optimization : Hydroxymethyl-substituted derivatives (e.g., (3S,5R)-tert-butyl 5-(hydroxymethyl)pyrrolidin-3-ylcarbamate) exhibit improved aqueous solubility, addressing formulation challenges in drug development .
  • Chiral Resolution : Advances in chromatographic techniques (e.g., chiral HPLC) have enabled efficient separation of enantiomers, critical for meeting regulatory standards in API production .
  • Green Chemistry: Novel synthesis routes for tert-butyl carbamates emphasize catalyst recycling (e.g., Pd/C in hydrogenation) and reduced solvent waste, aligning with sustainable practices .

Biological Activity

Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a carbamate derivative notable for its biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group and a pyrrolidine ring, which contribute to its unique chemical properties. The molecular formula of this compound is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, and its structure can be represented as follows:

Structure tert butyl methyl pyrrolidin 3 yl carbamate\text{Structure }\text{tert butyl methyl pyrrolidin 3 yl carbamate}

The mechanism of action of this compound involves the following key interactions:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with the active site of enzymes, leading to their inactivation. This is similar to other carbamate-based inhibitors, which have been shown to modulate enzymatic activity significantly.
  • Receptor Interaction : The pyrrolidine ring allows for interaction with various biological receptors, potentially modulating receptor signaling pathways. This interaction can lead to various biological effects, including alterations in neurotransmitter signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Notable findings include:

  • Binding Affinity : The compound has been shown to bind effectively to specific receptors involved in neurotransmission. For instance, it has been investigated for its affinity towards serotonin receptors, which are crucial for mood regulation and anxiety .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes related to metabolic pathways. Its efficacy as an enzyme inhibitor has been assessed through various biochemical assays .

In Vivo Studies

In vivo studies have also highlighted the therapeutic potential of this compound:

  • Therapeutic Applications : Preliminary animal studies suggest that the compound may have applications in treating conditions such as anxiety and depression due to its serotonergic activity. The modulation of neurotransmitter systems could provide a basis for developing new antidepressants .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key differences and similarities:

Compound NameStructural DifferencesUnique Features
Tert-butyl (pyrrolidin-3-ylmethyl)carbamateDifferent substitution on the pyrrolidineVaried biological activity and potency
(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamateEnantiomeric formPotentially different pharmacokinetics
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamateDifferent stereochemistryDistinct chemical reactivity and biological properties

Case Studies

  • Case Study on Antidepressant Activity :
    A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting potential as an antidepressant agent .
  • Case Study on Enzyme Inhibition :
    Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results demonstrated that this compound could effectively inhibit AChE activity, indicating possible applications in Alzheimer's disease treatment .

Q & A

Q. What is the synthetic route for preparing tert-butyl methyl(pyrrolidin-3-yl)carbamate, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including carbamate protection of pyrrolidine derivatives. For example, tert-butyl carbamate intermediates are formed via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A critical intermediate is the Boc-protected pyrrolidin-3-amine, which undergoes alkylation or reductive amination to introduce the methyl group. Reaction optimization (e.g., temperature, solvent polarity) is crucial to minimize side products like over-alkylation .

Q. How can researchers ensure the purity of this compound during synthesis?

Purification methods include:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate unreacted starting materials.
  • Recrystallization : Polar solvents like methanol/water mixtures improve crystal lattice formation.
  • HPLC analysis : Monitor purity using reverse-phase C18 columns with UV detection at 210–260 nm . Storage at 2–8°C in inert atmospheres prevents degradation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .
  • FT-IR : Carbamate carbonyl stretches appear at ~1680–1720 cm1^{-1} .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at 229.18 g/mol) .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring influence the compound’s reactivity?

Stereochemistry at the pyrrolidine nitrogen affects hydrogen-bonding and steric interactions. For instance, (3R,4S)-configured derivatives show higher stability in acidic conditions due to reduced ring strain, while (3S,4R) isomers may exhibit faster hydrolysis. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities for chiral-dependent applications .

Q. What methodologies resolve contradictions in hazard classifications between Safety Data Sheets (SDS)?

Conflicting SDS data (e.g., acute toxicity in vs. "no known hazard" in ) require:

  • Comparative toxicology : Test LD50_{50} in rodent models or in vitro assays (e.g., Ames test for mutagenicity).
  • Structural analogs analysis : Compare toxicity profiles of similar carbamates (e.g., tert-butyl piperidine derivatives) .
  • Regulatory cross-referencing : Validate against ECHA or PubChem hazard classifications .

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound?

DOE identifies critical variables (e.g., temperature, catalyst loading) through factorial designs:

  • Central Composite Design (CCD) : Optimizes Boc protection yield by varying equivalents of Boc anhydride (1.2–2.0 eq) and reaction time (2–24 hrs).
  • Response Surface Methodology (RSM) : Maximizes purity by adjusting solvent polarity (e.g., THF vs. DCM) and pH (7–9) .

Q. What advanced techniques address discrepancies between computational and experimental physicochemical properties?

Discrepancies in logP or solubility predictions (e.g., PubChem’s ALogPS vs. experimental shake-flask assays) are resolved via:

  • Molecular dynamics simulations : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water).
  • Hansen Solubility Parameters (HSP) : Correlate experimental solubility with polarity and hydrogen-bonding indices .

Q. How do solid-state interactions impact the compound’s crystallinity and stability?

X-ray crystallography (e.g., in ) reveals intermolecular hydrogen bonds between carbamate carbonyls and pyrrolidine NH groups, enhancing thermal stability (Tm_{m} > 150°C). Amorphous forms, prepared by rapid cooling, show higher solubility but lower shelf-life .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate experimental results with computational tools (e.g., Gaussian for DFT calculations) and regulatory databases (ECHA, PubChem) .
  • Stereochemical Control : Use chiral HPLC (Chiralpak IA/IB columns) or enzymatic resolution (lipase-mediated kinetic separation) for enantiopure synthesis .
  • Hazard Mitigation : Implement fume hoods, PPE (nitrile gloves, N95 masks), and spill protocols per SDS recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl methyl(pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl methyl(pyrrolidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.